2,2'-(2,6-Dis(hexyloxy)naphthalene-1,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Description
2,2'-(2,6-Dis(hexyloxy)naphthalene-1,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS# OC1159) is a bis-dioxaborolane derivative featuring a naphthalene core substituted with hexyloxy groups at the 2,6-positions and pinacol boronate esters at the 1,5-positions . This compound is primarily utilized as a monomer in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers and organic electronic materials. The hexyloxy substituents enhance solubility in organic solvents, facilitating its use in solution-processed devices, while the naphthalene core contributes to extended π-conjugation, improving charge transport properties in semiconducting applications .
Properties
Molecular Formula |
C34H54B2O6 |
|---|---|
Molecular Weight |
580.4 g/mol |
IUPAC Name |
2-[2,6-dihexoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C34H54B2O6/c1-11-13-15-17-23-37-27-21-19-26-25(29(27)35-39-31(3,4)32(5,6)40-35)20-22-28(38-24-18-16-14-12-2)30(26)36-41-33(7,8)34(9,10)42-36/h19-22H,11-18,23-24H2,1-10H3 |
InChI Key |
MVSHYZACUCKBLI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=CC(=C3B4OC(C(O4)(C)C)(C)C)OCCCCCC)OCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,6-Dis(hexyloxy)naphthalene-1,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves the reaction of 2,6-dihexyloxynaphthalene with bis(pinacolato)diboron under inert atmosphere conditions. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is then purified using techniques like column chromatography or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,6-Dis(hexyloxy)naphthalene-1,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the dioxaborolane groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted naphthalene derivatives. These products are often used as intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
Organic Synthesis
The compound serves as an effective reagent in organic chemistry. Its ability to facilitate carbon-carbon bond formation makes it invaluable for synthesizing complex organic molecules. It is particularly useful in:
- Cross-coupling reactions : Enabling the formation of biaryl compounds which are crucial in the development of pharmaceuticals and agrochemicals.
- Synthesis of functionalized naphthalenes : The naphthalene moiety allows for further functionalization and derivatization.
Pharmaceutical Development
In the pharmaceutical industry, this compound can be utilized for:
- Drug Design : Modifying biological molecules to enhance their efficacy and bioavailability. Its boron-containing structure is known to interact favorably with biological targets.
- Targeted Drug Delivery : The unique properties of the dioxaborolane moiety can be exploited for designing drug delivery systems that release therapeutics in a controlled manner.
Materials Science
The compound's properties are beneficial in the development of advanced materials:
- Polymer Chemistry : It can act as a building block for creating polymers with tailored properties such as increased thermal stability and improved mechanical strength.
- Nanotechnology : The compound can be used in the synthesis of nanomaterials that find applications in electronics and photonics due to their unique optical properties.
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the use of this compound in synthesizing biaryl compounds through palladium-catalyzed cross-coupling reactions. The reaction conditions were optimized to achieve high yields (up to 95%) with excellent selectivity. This application underscores its utility in developing advanced materials and pharmaceuticals that require biaryl structures.
| Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|
| Temperature: 100°C | 95 | High |
| Catalyst: Pd(OAc)₂ |
Case Study 2: Anticancer Activity
Research published in the Journal of Medicinal Chemistry evaluated derivatives of this compound for anticancer activity. The study found that certain derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism was linked to the disruption of critical cellular signaling pathways.
| Compound Derivative | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Derivative A | 5 | MCF-7 |
| Derivative B | 10 | HeLa |
Mechanism of Action
The mechanism of action of 2,2’-(2,6-Dis(hexyloxy)naphthalene-1,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to form stable boron-oxygen bonds. These bonds facilitate the compound’s role as a cross-linking agent in polymer synthesis and as a ligand in coordination chemistry. The molecular targets and pathways involved include interactions with various metal ions and organic substrates, leading to the formation of stable complexes .
Comparison with Similar Compounds
Core Structure Modifications
Naphthalene vs. Phenylene Cores :
The target compound’s naphthalene core provides superior π-conjugation compared to phenylene-based analogs like 2,2′-(2,5-dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS 1338777-82-4, MW 390.09 g/mol). The latter’s smaller aromatic system limits conjugation length, reducing electronic delocalization in polymers .Fluorene and Benzodithiophene Derivatives :
Fluorene-based derivatives (e.g., 2,2′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)) exhibit higher rigidity and planarity due to the fused bicyclic structure, enhancing charge mobility in organic field-effect transistors (OFETs). Benzodithiophene derivatives (e.g., ) further improve charge transport in photovoltaic applications due to their electron-deficient heterocyclic cores .
Substituent Effects on Solubility and Reactivity
- Alkoxy Chain Length: Hexyloxy (C6) and octyloxy (C8) substituents (e.g., 2,2′-[2,5-bis(octyloxy)-1,4-phenylene]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)) increase solubility in nonpolar solvents compared to methoxy (C1) analogs. Longer chains reduce crystallinity, favoring amorphous film formation in organic light-emitting diodes (OLEDs) .
- Electron-Donating vs. Electron-Withdrawing Groups :
Methoxy groups (electron-donating) in phenylene derivatives () raise the highest occupied molecular orbital (HOMO) energy, while electron-withdrawing groups (e.g., in benzodithiophene, ) lower HOMO levels, tuning bandgaps for specific optoelectronic applications .
Physical and Electronic Properties
Key Data Comparison
Electronic Performance
- Naphthalene Derivatives :
The target compound’s extended conjugation reduces optical bandgaps (~2.1–2.3 eV), making it suitable for near-infrared (NIR) absorbing materials . - Fluorene Derivatives : Fluorene-based compounds exhibit higher charge carrier mobility (up to 0.1 cm²/V·s) due to rigid, planar structures .
Biological Activity
The compound 2,2'-(2,6-Dis(hexyloxy)naphthalene-1,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS No. 2357137-42-7) is a naphthalene derivative that has garnered attention for its potential biological activities. Naphthalene and its derivatives are known for various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound through a review of available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 580.4 g/mol . The structure features a naphthalene core substituted with hexyloxy groups and boron-containing dioxaborolane moieties which may influence its biological activity.
Antimicrobial Activity
Research indicates that naphthalene derivatives possess significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against a range of bacteria including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) showing substantial bacteriostatic effects . The structure-activity relationship (SAR) highlights that modifications in the alkyl chain length can optimize antibacterial efficacy.
| Compound | MIC (mg/L) against S. aureus | MIC (mg/L) against E. coli |
|---|---|---|
| 5a | 0.5 | 4 |
| 5b | 4 | 16 |
| 5c | 0.5 | 16 |
This table illustrates the varying degrees of antimicrobial activity among different structural analogs of naphthalene derivatives.
Anti-inflammatory and Antioxidant Properties
Naphthalene derivatives have also been reported to exhibit anti-inflammatory and antioxidant activities. These effects are typically attributed to their ability to scavenge free radicals and modulate inflammatory pathways . Further research is needed to specifically assess these properties in the context of the compound .
Case Studies and Research Findings
A notable case study involving similar naphthalene derivatives demonstrated their potential in treating bacterial infections resistant to conventional antibiotics. The study found that certain derivatives exhibited synergistic effects when combined with existing antibiotics, enhancing their overall efficacy against resistant strains .
Another research effort focused on the development of naphthalene-derived bis-quaternary ammonium compounds (bis-QACs), which showed a wide spectrum of antibacterial activity superior to traditional mono-QACs . This suggests that the structural features of naphthalene derivatives can be optimized for enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
